![molecular formula C13H21NO4S2 B13741048 1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene CAS No. 21208-80-0](/img/structure/B13741048.png)
1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene is a complex organic compound known for its unique chemical structure and properties. It is primarily used in experimental and research settings, where its distinct characteristics are leveraged for various scientific applications .
Preparation Methods
The synthesis of 1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene involves several steps, typically starting with the preparation of intermediate compounds. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The specific reagents and catalysts used can vary, but the overall process remains consistent with the principles of organic synthesis.
Chemical Reactions Analysis
1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This process involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism by which 1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. For example, the compound may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes .
Comparison with Similar Compounds
1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene can be compared to other similar compounds, such as:
1-Methoxy-2-(4-methoxyphenethoxy)benzene: This compound shares a similar methoxy group but differs in its overall structure and reactivity.
Glysobuzole: Another compound with a methoxy group, but with distinct pharmacological properties and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, which sets it apart from these similar compounds.
Properties
CAS No. |
21208-80-0 |
|---|---|
Molecular Formula |
C13H21NO4S2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene |
InChI |
InChI=1S/C13H21NO4S2/c1-18-13-7-5-12(6-8-13)4-2-3-9-14-10-11-19-20(15,16)17/h5-8,14H,2-4,9-11H2,1H3,(H,15,16,17) |
InChI Key |
GVAQGXFHYGHMRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



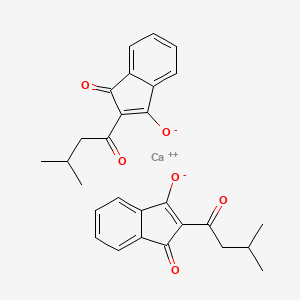
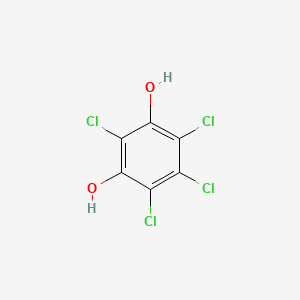


![1,3-Diazadicyclobuta[def,jkl]biphenylene](/img/structure/B13741010.png)
![[5-(Bromomethyl)pyrazin-2-yl]carbamic acid](/img/structure/B13741016.png)
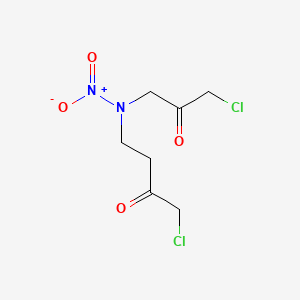


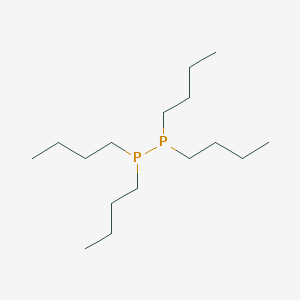
![(3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B13741039.png)
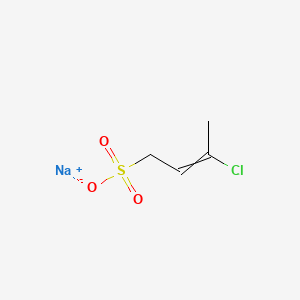
![2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13741044.png)
